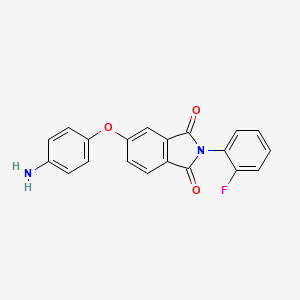

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione, also known as 5-AP-2-FP-I1,3, is a novel compound that has been studied extensively for its potential applications in scientific research. It is a small molecule that has a unique structure, and its synthesis has been optimized to provide a highly efficient and cost-effective method of production. The compound has a range of biological and biochemical activities, and its mechanism of action has been studied in detail, allowing researchers to better understand its potential applications.

Scientific Research Applications

- 5-(4-Aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione exhibits promising anticancer activity. Researchers have explored its potential as a chemotherapeutic agent against various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis in cancer cells .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers investigate its potential for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

- The compound’s structure suggests possible neuroprotective properties. Studies have explored its impact on neuronal survival, synaptic plasticity, and oxidative stress. Researchers are particularly interested in its potential for managing neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

- Some studies indicate that 5-(4-Aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione may have cardiovascular benefits. It could help regulate blood pressure, reduce oxidative stress, and improve endothelial function. Further investigations are ongoing to validate its cardioprotective effects .

- Preliminary research suggests that this compound possesses antimicrobial properties. It has been evaluated against bacteria, fungi, and even drug-resistant strains. Scientists are keen on understanding its mode of action and potential applications in combating infections .

- Beyond its biological applications, 5-(4-Aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione has attracted attention in materials science. Its unique electronic properties make it suitable for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Researchers explore its use in designing efficient and sustainable electronic devices .

Anticancer Research

Anti-inflammatory Properties

Neuroprotection and Neurodegenerative Diseases

Cardiovascular Applications

Antimicrobial Activity

Materials Science and Organic Electronics

properties

IUPAC Name |

5-(4-aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c21-17-3-1-2-4-18(17)23-19(24)15-10-9-14(11-16(15)20(23)25)26-13-7-5-12(22)6-8-13/h1-11H,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCHPXOXAXUCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)